(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid
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Overview
Description
It is obtained through the consumption of dairy products, ruminant animal fats, and certain fish . Unlike most fatty acids, phytenic acid cannot be metabolized by β-oxidation. Instead, it undergoes α-oxidation in the peroxisome, where it is converted into pristanic acid .
Preparation Methods
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid can be synthesized from phytol, a constituent of chlorophyll. The synthetic route involves the catalytic hydrogenation of phytol to dihydrophytol, followed by oxidation using chromic oxide . The reaction conditions include hydrogenation at room temperature with a platinic oxide catalyst and subsequent oxidation in glacial acetic acid . Industrial production methods typically follow similar routes, ensuring high yields and purity.
Chemical Reactions Analysis
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid undergoes several types of chemical reactions:
Oxidation: In the peroxisome, phytenic acid is converted to pristanic acid through α-oxidation.
Reduction: The reduction of phytenic acid can be achieved using hydrogenation techniques.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen, platinic oxide, and chromic oxide . The major products formed from these reactions are pristanic acid and other medium-chain fatty acids .
Scientific Research Applications
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of phytenic acid involves its metabolism through α-oxidation in the peroxisome . This process converts phytenic acid into pristanic acid, which can then undergo β-oxidation to form medium-chain fatty acids . (Z)-3,7,11,15-tetramethylhexadec-2-enoic acid and its metabolites also bind to and activate transcription factors such as PPAR-alpha and retinoid X receptor, influencing lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid is similar to other branched-chain fatty acids, such as pristanic acid and 4,8,12-trimethyltridecanoic acid . its unique metabolic pathway through α-oxidation distinguishes it from other fatty acids that primarily undergo β-oxidation . This uniqueness makes phytenic acid particularly significant in the study of metabolic disorders and lipid metabolism.
Properties
CAS No. |
3653-46-1 |
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Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22)/b19-15- |
InChI Key |
WDWBNNBRPVEEOD-CYVLTUHYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C\C(=O)O)/C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
Synonyms |
3,7,11,15-tetramethylhexadec-2-enoic acid phytenic acid phytenic acid, (R-(R*,R*-(E)))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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